

LLY-283 antitumor efficacy comparison in different xenograft models

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Compound Focus: LLY-283

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LLY-283 Antitumor Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen | Efficacy Outcome | Key Findings & Mechanism |
|----------------------------------|---|--|---|
| A375 Melanoma [1] [2] | 20 mg/kg; orally, once daily for 28 days | Significant tumor growth inhibition [1] | Demonstrated single-agent activity and validated PRMT5 as a therapeutic target [2]. |
| Patient-Derived Glioblastoma [3] | Used in combination with Temozolomide (TMZ) | Significant tumor growth inhibition and prolonged survival [3] | PRMT5 inhibition by LLY-283 disrupts DNA damage repair, sensitizing tumors to TMZ chemotherapy [3]. |

Experimental Methodology for Key Studies

The data in the table above were generated through standardized in vivo protocols. Here is a detailed look at the methodologies.

A375 Melanoma Xenograft Study [1] [2]

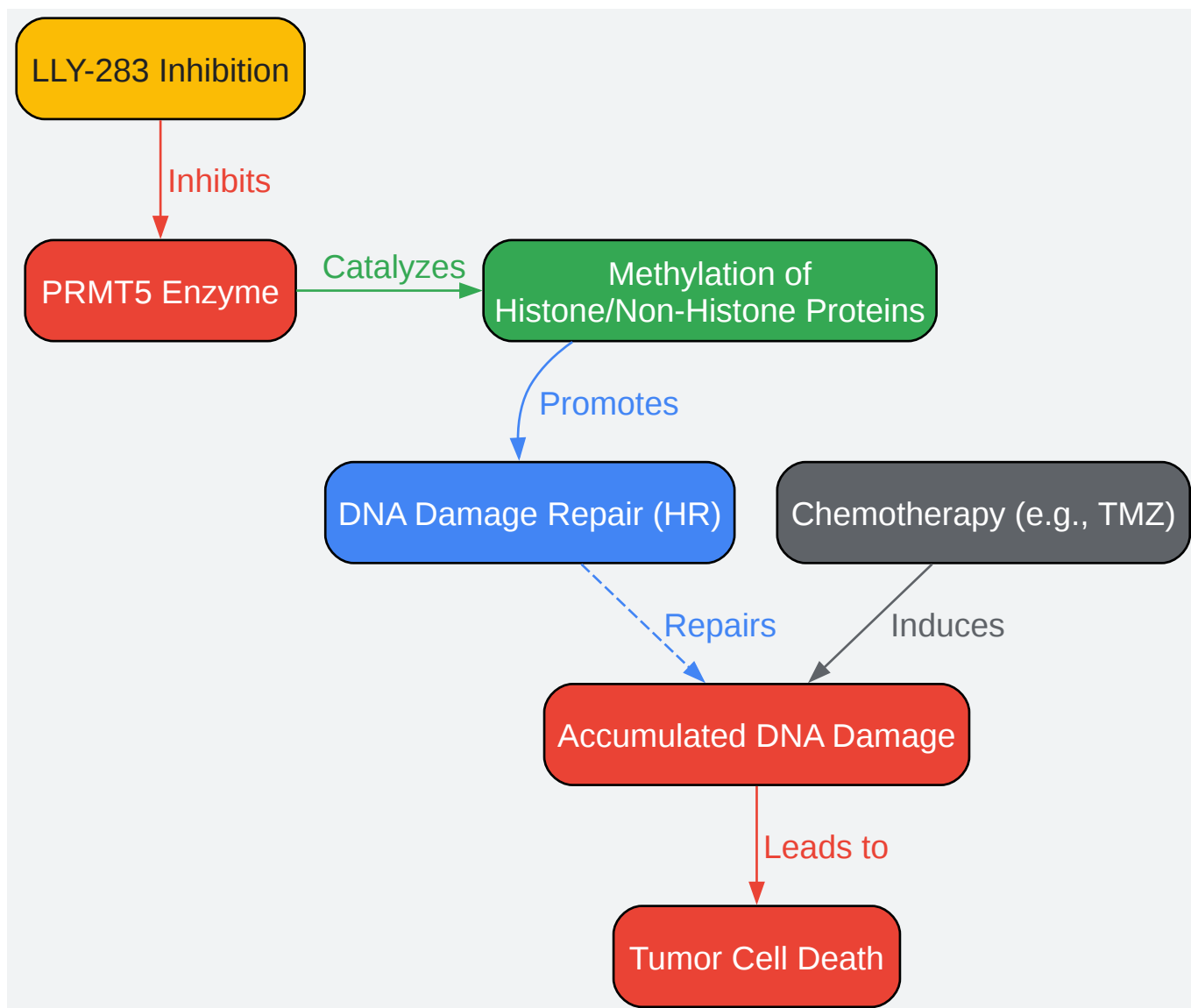
- **Cell Line & Animals:** The study used mice harboring A375 tumor cells, a human melanoma cell line [1].
- **Dosing Protocol:** **LLY-283** was administered orally at a dose of **20 mg/kg**, once per day (**QD**) for a duration of **28 days** [1].
- **Efficacy Assessment:** Tumor growth was monitored and measured over the treatment period. The study concluded that **LLY-283** significantly inhibited tumor growth compared to the control [1].

Patient-Derived Glioblastoma Xenograft Study [3]

- **Tumor Models:** The research utilized **patient-derived primary glioblastoma neurospheres (GBMNS)**,
- **Dosing Protocol:** **LLY-283** was used in combination with the standard chemotherapeutic agent **Temozolomide (TMZ)**.
- **Efficacy Assessment:** The antitumor effect was evaluated in **intracranial mouse xenograft models**, which more accurately mimic the human disease. Researchers measured tumor growth and, critically, **survival time** of the treated mice [3].
- **Mechanism Investigation:** The study performed extensive analysis to understand the combination's mechanism, including:
 - **Cell viability assays** (CellTiter-Glo)
 - **Apoptosis measurement** (Caspase-Glo 3/7 assay)
 - **Cell cycle analysis** (Propidium Iodide staining and flow cytometry)
 - **DNA damage assessment** (H2AX foci visualization and comet assay)
 - **Transcriptomic studies** (RNA-sequencing) [3]

Mechanism of Action: How **LLY-283** Exerts Antitumor Effects

LLY-283 is a potent, selective, and SAM-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) [1] [2]. It inhibits PRMT5 enzymatic activity with an IC₅₀ of 22 ± 3 nM in vitro and 25 ± 1 nM in cells [4] [2]. The following diagram illustrates how inhibiting PRMT5 leads to antitumor effects, particularly in sensitizing tumors to chemotherapy.



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The primary mechanism behind the efficacy seen in glioblastoma models is that **LLY-283**-mediated PRMT5 inhibition **blocks Homologous Recombination (HR) repair** [3]. This prevents cancer cells from fixing the DNA damage induced by chemotherapies like TMZ, leading to overwhelming DNA damage and programmed cell death (apoptosis) [3].

Conclusion and Research Context

Based on the available data:

- **Single-agent activity of LLY-283** has been confirmed in a **melanoma (A375) xenograft model** [1] [2].
- Its most promising application may be in **combination therapy**. In aggressive **glioblastoma models**, **LLY-283** significantly sensitized tumors to standard chemotherapy by disrupting DNA repair pathways, leading to enhanced tumor control and prolonged survival [3].
- This effect is consistent with other research findings. For instance, a separate study in ovarian cancer showed that PRMT5 inhibition enhances cisplatin sensitivity by a similar mechanism of disrupting DNA damage repair [5].

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